Diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate

Description

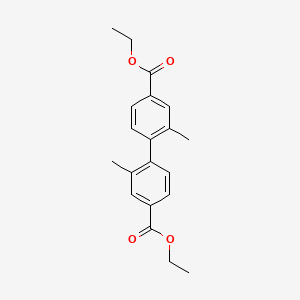

Diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate is a biphenyl derivative featuring methyl groups at the 2 and 2' positions and diethyl ester groups at the 4 and 4' positions. This compound serves as a versatile precursor in coordination chemistry and materials science. The methyl groups introduce steric effects, while the diethyl esters enhance lipophilicity, making it suitable for synthesizing metal-organic frameworks (MOFs), luminescent materials, and catalysts. Hydrolysis of the ester groups yields 2,2'-dimethylbiphenyl-4,4'-dicarboxylic acid (Me₂BPDC²⁻), a ligand used in constructing stable MOFs for gas storage and catalysis .

Properties

IUPAC Name |

ethyl 4-(4-ethoxycarbonyl-2-methylphenyl)-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-23-19(21)15-7-9-17(13(3)11-15)18-10-8-16(12-14(18)4)20(22)24-6-2/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAJKEFVVKYKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735391 | |

| Record name | Diethyl 2,2'-dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855254-76-1 | |

| Record name | Diethyl 2,2'-dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2,2’-dimethylbiphenyl-4,4’-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products Formed

Oxidation: Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylic acid.

Reduction: Diethyl 2,2’-dimethylbiphenyl-4,4’-diol.

Substitution: Halogenated derivatives of diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate.

Scientific Research Applications

Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs of Biphenyl Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations

- Substituent Effects: Methyl groups (electron-donating) improve steric stability in MOFs and modulate metal-ligand interactions in coordination complexes . Nitro groups (electron-withdrawing) reduce electron density on the biphenyl core, making the compound reactive toward reduction to amino derivatives . Amino groups enable Schiff base formation, facilitating the synthesis of Zn complexes for catalytic applications .

- Ester Chain Impact: Diethyl esters increase solubility in organic solvents compared to shorter-chain analogs (e.g., dimethyl), enhancing versatility in synthetic applications . Hydrolysis of esters to carboxylic acids (e.g., Me₂BPDC²⁻) is critical for MOF construction, where deprotonated carboxylates bind metal nodes .

Bipyridine-Based Analogs

While structurally distinct (bipyridine vs. biphenyl backbone), diethyl 2,2'-bipyridine-4,4'-dicarboxylate (dedcbipy) shares functional similarities:

- Coordination Chemistry : Used in Ru(II) and Re(I) complexes for photocatalytic hydrogen evolution and anticancer studies. The bipyridine core provides strong π-backbonding, enhancing photophysical properties .

- Anticancer Activity : In rhenium complexes, dimethyl bipyridine dicarboxylate (compound 11) showed lower efficacy than analogs, suggesting backbone and substituent effects critically influence bioactivity .

MOF Construction

- Me₂BPDC²⁻ (derived from hydrolysis of the target compound) forms MOFs like U6-Me₂BPDC-8, which exhibit high CO₂ adsorption capacity and stability due to methyl group-induced rigidity .

Catalysis and Sensing

- Ru(II) complexes with diethyl bipyridine dicarboxylate demonstrate efficient photocatalytic hydrogen generation, highlighting the role of ester groups in tuning electron transfer .

Biological Activity

Diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate (DDB) is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHO

- CAS Number : 855254-76-1

- Molecular Weight : 342.39 g/mol

DDB is characterized by two ethyl ester groups and two methyl groups on a biphenyl core. This unique structure contributes to its reactivity and interaction with various biological targets.

DDB's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to:

- Inhibit Enzymatic Activity : DDB may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

- Antioxidant Properties : The compound enhances the activity of antioxidant enzymes and reduces oxidative stress markers, which is beneficial in liver protection .

Hepatoprotective Effects

DDB has been extensively studied for its hepatoprotective properties. Research indicates that it can protect against liver damage induced by various toxicants:

- Carbon Tetrachloride (CCl) : DDB demonstrated protective effects against CCl-induced liver injury in animal models by reducing lipid peroxidation and enhancing antioxidant enzyme activities .

- Drug-Induced Hepatic Injury : DDB has shown efficacy in treating chronic hepatitis and preventing liver damage caused by drugs such as tamoxifen and D-galactosamine .

Anticancer Activity

DDB exhibits potential anticancer properties through various mechanisms:

- Multidrug Resistance Reversal : In vitro studies have shown that DDB can sensitize multidrug-resistant cancer cells to chemotherapeutic agents like doxorubicin and vincristine, enhancing their intracellular accumulation and promoting apoptosis .

- Inhibition of Tumor Growth : DDB has been reported to inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

- Liver Protection Study :

- Cancer Cell Line Study :

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 342.39 g/mol |

| CAS Number | 855254-76-1 |

| Biological Activities | Hepatoprotective, Anticancer |

| Mechanisms | Enzyme inhibition, Antioxidant |

| Key Findings | Reversal of drug resistance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.